molecular formula C26H24IN7O3S B10904643 2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide

2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide

Cat. No.: B10904643
M. Wt: 641.5 g/mol
InChI Key: UXGJTFGLLFCAEN-WKULSOCRSA-N
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Description

2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an iodo-substituted aniline, a triazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multiple steps. The initial step often includes the preparation of 4-iodo-2-methylaniline, which can be synthesized through the iodination of 2-methylaniline using iodine and an oxidizing agent . This intermediate is then reacted with formaldehyde and a phenyl-substituted triazole to form the triazole derivative. The final step involves the condensation of this intermediate with 4-nitrobenzaldehyde and propanohydrazide under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of azido or other substituted derivatives.

Scientific Research Applications

2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may bind to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-2-methylaniline: A precursor in the synthesis of the target compound.

    4-Nitrobenzaldehyde: Another precursor used in the final condensation step.

    Triazole derivatives: Compounds with similar triazole rings that may exhibit comparable chemical properties.

Uniqueness

The uniqueness of 2-({5-[(4-IODO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(4-NITROPHENYL)METHYLIDENE]PROPANOHYDRAZIDE lies in its complex structure, which combines multiple functional groups, making it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H24IN7O3S

Molecular Weight

641.5 g/mol

IUPAC Name

2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide

InChI

InChI=1S/C26H24IN7O3S/c1-17-14-20(27)10-13-23(17)28-16-24-30-32-26(33(24)21-6-4-3-5-7-21)38-18(2)25(35)31-29-15-19-8-11-22(12-9-19)34(36)37/h3-15,18,28H,16H2,1-2H3,(H,31,35)/b29-15+

InChI Key

UXGJTFGLLFCAEN-WKULSOCRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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